Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(13)8-14/h10H,4-9,14H2,1-3H3 |
InChI Key |
HISLSWCCTVAXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2CN |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound features a 5-azaspiro[2.5]octane core, a bicyclic system comprising a six-membered piperidine ring fused to a cyclopropane moiety. The tert-butyl carbamate group at position 5 and the aminomethyl substituent at position 1 introduce steric and electronic complexities. Key challenges include:
Core Spirocyclic Framework Synthesis
Annulation Strategies
The spiro[2.5]octane system is typically assembled via intramolecular cyclization or intermolecular [2+1] cyclopropanation. Three dominant approaches emerge from the literature:
Cyclopropanation of Preformed Piperidines
A piperidine precursor with a pendant leaving group undergoes base-mediated cyclization. For example, treatment of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with NaH in THF yields the spiro[2.5]octane core via intramolecular nucleophilic substitution. Typical conditions:
| Reaction Component | Specification |
|---|---|
| Base | NaH (2.5 equiv) |
| Solvent | THF, 0°C → RT |
| Yield | 65–78% |
Epoxide Ring-Opening Routes
As demonstrated in patent WO2019144912A1, spiro epoxides like tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate react with ammonia to install the aminomethyl group:
$$
\text{tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate} + \text{NH}_3 \xrightarrow{\text{MeOH, 80°C}} \text{Target Compound}
$$
Key parameters from experimental data:
| Parameter | Optimal Range |
|---|---|
| Ammonia concentration | 7 M in MeOH |
| Temperature | 80°C |
| Reaction time | 16–40 h |
| Yield | 69–95% |
Functionalization of the Spiro Core
Introduction of the Aminomethyl Group
Post-cyclopropanation functionalization typically employs nucleophilic ring-opening of spiro-epoxides or aziridines:
Epoxide Aminolysis (Most Reported Method)
As detailed in Ambeed product protocols, the epoxide intermediate reacts with ammonia under sealed-tube conditions:
Experimental Procedure:
1. Charge sealed tube with tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.28 mmol)
2. Add 7M NH₃ in MeOH (20 mL)
3. Stir at 80°C for 16 h
4. Concentrate under vacuum → crude product (95% yield)
Critical Factors :
- Prolonged heating (>12 h) prevents incomplete ring-opening.
- Methanol outperforms ethanol due to better epoxide solubility.
Aziridine Alkylation
Patent WO2019144912A1 describes an alternative route using spiro-aziridines, though yields are lower (45–60%):
$$
\text{tert-Butyl 1-aziridine-5-azaspiro[2.5]octane-5-carboxylate} + \text{CH₃NH₂} \xrightarrow{\text{LiCl, DMF}} \text{Target Compound}
$$
Protection/Deprotection Strategies
tert-Butoxycarbonyl (Boc) Group Management
The Boc group is introduced early via:
$$
\text{5-Azaspiro[2.5]octane} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Protected Intermediate}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Boc anhydride | 1.2 equiv |
| Catalyst | 4-DMAP (0.1 equiv) |
| Reaction time | 6 h at 25°C |
| Yield | 89% |
Deprotection uses TFA in DCM (1:1 v/v), but this step is avoided in final steps to preserve the aminomethyl group.
Industrial-Scale Considerations
Solvent and Recycle Systems
Pilot-scale batches (≥1 kg) employ:
Analytical and Purification Methods
Emerging Methodologies
Photochemical Cyclopropanation
Recent advances (2024) utilize visible-light-mediated [2+1] cyclizations, reducing reaction times from hours to minutes:
$$
\text{Piperidine derivative} \xrightarrow{\text{Ru(bpy)₃²⁺, hv}} \text{Spiro Intermediate}
$$
Preliminary yields: 52% (needs optimization).
Biocatalytic Approaches
Immobilized transaminases show promise for enantioselective aminomethyl group installation, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Antimicrobial Activity
Research indicates that derivatives of azaspiro compounds exhibit antibacterial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance antimicrobial efficacy against resistant strains of bacteria. A notable study demonstrated that compounds similar to this compound displayed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have suggested that azaspiro compounds may influence mood and cognitive functions, making them candidates for further exploration in treating neurological disorders such as depression and anxiety .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis.
Synthesis of Heterocycles
The compound can be employed in the synthesis of various heterocyclic compounds through cycloaddition reactions. Its ability to participate in 1,3-dipolar cycloadditions has been utilized to create complex molecular architectures that are difficult to achieve through conventional methods .
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Isoxazolidine Derivatives | 60 |
| Intramolecular Cyclization | Spirocyclic Compounds | 75 |
Case Study 1: Antibacterial Compound Development
A research team at a pharmaceutical company synthesized a series of azaspiro derivatives, including this compound, to evaluate their antibacterial properties. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), leading to further optimization of these compounds for clinical applications .
Case Study 2: Neuroactive Compound Exploration
In another study focused on neuropharmacology, researchers synthesized several derivatives of this compound and tested their effects on serotonin receptor activity in vitro. The results indicated that specific modifications could enhance receptor binding affinity, suggesting potential therapeutic applications in treating mood disorders .
Mechanism of Action
The mechanism by which Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
a. tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
- Key Differences: Replaces the aminomethyl group with an oxygen atom (oxa) and reduces the spiro ring size to [2.4].
- Molecular Formula: C₁₀H₁₇NO₃; MW: 199.25 .
b. tert-Butyl 7-formyl-5-azaspiro[2.5]octane-5-carboxylate
- Key Differences: Substitutes the aminomethyl group with a formyl moiety.
- Molecular Formula: C₉H₁₄F₃NO₃; MW: 241.21 .
- Impact : The electron-withdrawing formyl group reduces nucleophilicity, limiting its utility in alkylation or acylation reactions. However, the aldehyde functionality enables conjugation via reductive amination.
c. tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
- Key Differences: Features a hydroxyl group instead of aminomethyl.
- Molecular Formula: C₁₂H₂₁NO₃; MW: 227.3 .
- Impact : Increased hydrophilicity improves aqueous solubility but eliminates the amine’s reactivity, restricting applications in covalent inhibitor design.
Analogues with Different Core Ring Systems
a. tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
- Key Differences : Replaces the spiro[2.5]octane with a smaller azetidine ring and introduces fluorine.
- Molecular Formula : C₉H₁₇FN₂O₂; CAS : 1083181-23-0 .
- Impact: The compact azetidine core enhances metabolic stability but reduces conformational diversity.
b. tert-Butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Differences : Substitutes the spiro system with a bicyclo[3.1.0]hexane scaffold.
- Impact : The bicyclic structure introduces additional steric constraints, which may enhance target selectivity in enzyme inhibition but complicate synthetic accessibility .
Analogues with Varied Heteroatom Positions
a. tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate
- Key Differences : Shifts the nitrogen to the 6-position (6-aza) and adds a formyl group.
- Molecular Formula: C₁₃H₂₁NO₃; MW: 239.31 .
b. tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate
- Key Differences: Lacks the aminomethyl substituent.
- Molecular Formula: C₁₁H₁₉NO₂; CAS: 1416013-81-4 .
- Impact : The absence of the amine limits its utility in derivatization but simplifies synthetic routes for unmodified spirocyclic scaffolds.
Biological Activity
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate, with the CAS number 1509561-26-5, is a compound of interest due to its potential biological activities. This molecule is characterized by its unique spirocyclic structure, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
The structure of the compound can be represented as follows:
The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and enzymes. Preliminary research indicates that compounds with similar spirocyclic structures may exhibit modulatory effects on neurotransmitter systems, particularly in relation to pain and anxiety pathways.
Interaction with Opioid Receptors
Research has shown that derivatives of azaspiro compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists. These interactions suggest a potential for analgesic properties, which could be relevant for the development of new pain management therapies .
In vitro Studies
In vitro assays have been conducted to evaluate the compound's binding affinity and functional activity at various receptors. The results indicate that this compound may exhibit selective binding characteristics, potentially influencing receptor-mediated pathways.
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| m-opioid receptor | TBD | Agonist |
| sigma receptor | TBD | Antagonist |
| Other receptors | TBD | Variable |
Pharmacological Implications
The pharmacological implications of this compound are promising, particularly in the context of developing new therapeutic agents for pain management and possibly other neurological conditions. Its structural features may allow it to interact with multiple targets within biological systems, providing a multifaceted approach to treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
